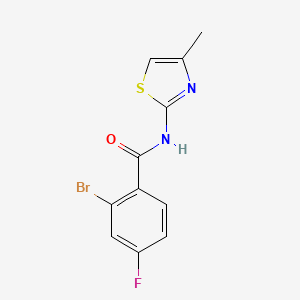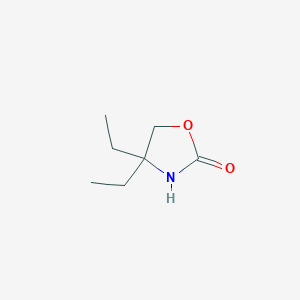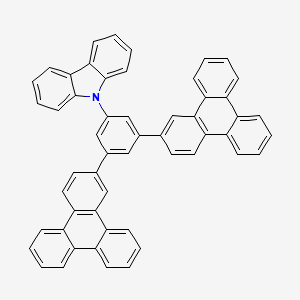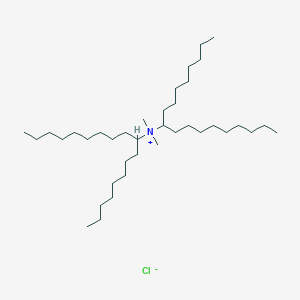
N,N-Dimethyl-N-(octadecan-9-yl)octadecan-9-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used as a disinfectant and antiseptic in various settings, including healthcare, industrial, and domestic environments. This compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE is synthesized through a quaternization reaction. The process involves the reaction of dimethylamine with a mixture of octyl and decyl halides in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through filtration and distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions. The reaction conditions include moderate temperatures and the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Wissenschaftliche Forschungsanwendungen
BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture and microbiology for its antimicrobial properties, helping to maintain sterile conditions.
Medicine: It is used in disinfectants and antiseptics for surgical instruments, surfaces, and skin disinfection.
Wirkmechanismus
The antimicrobial action of BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged phospholipid bilayers of microbial cell membranes, leading to membrane destabilization and cell lysis. This results in the leakage of cellular contents and ultimately the death of the microorganism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used in disinfectants and antiseptics, known for its effectiveness against a broad spectrum of microorganisms.
Cetylpyridinium Chloride: Commonly used in mouthwashes and throat lozenges for its antimicrobial activity.
Uniqueness
BIS(OCTYLDECYL)DIMETHYLAMMONIUM CHLORIDE is unique due to its specific alkyl chain length combination (octyl and decyl), which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its ability to interact with microbial cell membranes, making it highly effective as a disinfectant and antiseptic .
Eigenschaften
CAS-Nummer |
30996-55-5 |
|---|---|
Molekularformel |
C38H80ClN |
Molekulargewicht |
586.5 g/mol |
IUPAC-Name |
dimethyl-di(octadecan-9-yl)azanium;chloride |
InChI |
InChI=1S/C38H80N.ClH/c1-7-11-15-19-23-27-31-35-37(33-29-25-21-17-13-9-3)39(5,6)38(34-30-26-22-18-14-10-4)36-32-28-24-20-16-12-8-2;/h37-38H,7-36H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WYTNGCTYHGKHGJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC)[N+](C)(C)C(CCCCCCCC)CCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)
![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)

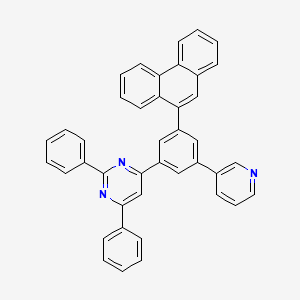
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)


